4,7-Dichloroisatin
CAS No.: 18711-13-2
Cat. No.: VC21066678
Molecular Formula: C8H3Cl2NO2
Molecular Weight: 216.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18711-13-2 |
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Molecular Formula | C8H3Cl2NO2 |
Molecular Weight | 216.02 g/mol |
IUPAC Name | 4,7-dichloro-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) |
Standard InChI Key | NUXYYWOWNFEMNH-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl |
Canonical SMILES | C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl |
Introduction
Chemical Structure and Properties
4,7-Dichloroisatin (CAS No. 18711-13-2) is characterized by its molecular formula C₈H₃Cl₂NO₂ and a molecular weight of 216.02 g/mol . The compound contains a bicyclic structure with an indole core featuring two chlorine atoms at positions 4 and 7, and carbonyl groups at positions 2 and 3.
Physical and Chemical Properties
4,7-Dichloroisatin presents as orange flakes or a crystalline powder with distinctive physical properties that facilitate its identification and characterization:
Structural Identifiers
The compound can be identified using various chemical notations:
Identifier | Value |
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IUPAC Name | 4,7-dichloro-2,3-dihydro-1H-indole-2,3-dione |
SMILES | ClC1=CC=C(Cl)C2=C1NC(=O)C2=O |
InChI | 1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) |
InChI Key | NUXYYWOWNFEMNH-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of 4,7-Dichloroisatin involves a well-established procedure that begins with 2,5-dichloroaniline as the primary starting material. The synthetic pathway represents a significant example of heterocyclic compound preparation.
Detailed Synthesis Protocol
The following procedure outlines the synthesis of 4,7-Dichloroisatin with specific reagent quantities and reaction conditions :
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Preparation of hydroxyliminoacetanilide intermediate:
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Combine 2,5-dichloroaniline (1.02 g, 7.84 mmol), anhydrous sodium sulfate (8.94 g, 62.71 mmol), hydroxylamine hydrochloride (2.24 g, 31.35 mmol), and 1M hydrochloric acid (8.0 mL) in water (60 mL)
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Add chloral hydrate (1.58 g, 9.41 mmol) at room temperature
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Warm the mixture to 55°C and stir for 6 hours
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Cool to room temperature, collect the precipitate by filtration, wash with water, and dry under vacuum
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Cyclization to form 4,7-Dichloroisatin:
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Add the intermediate in small portions to concentrated sulfuric acid (5.0 mL) preheated to 55°C
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Maintain the reaction temperature below 58°C throughout the addition
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Heat the dark-colored mixture to 80°C for 10 minutes
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Cool to room temperature, pour into crushed ice, and let stand for 30 minutes
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Collect the 4,7-Dichloroisatin by filtration, wash with water, and dry under vacuum
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This synthesis method produces 4,7-Dichloroisatin in good yield and purity suitable for further applications.
Supplier | Catalog Number | Purity | Package Sizes | Price (2025) | Reference |
---|---|---|---|---|---|
Thermo Scientific | A14853.03 | 98% | 1g, 5g | $47.65 (sale price) | |
Sigma-Aldrich | 597813 | 97% | Various | Not specified |
The commercial availability of high-purity 4,7-Dichloroisatin facilitates its use in research settings without the need for in-house synthesis.
Classification | Details |
---|---|
GHS Pictogram | GHS07 (Warning) |
Hazard Statements | H302: Harmful if swallowed H319: Causes serious eye irritation |
Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P337+P313 |
Storage Class | 11 - Combustible Solids |
Comparison with Other Isatin Derivatives
Understanding the relationship between 4,7-Dichloroisatin and other chlorinated isatin derivatives provides context for its unique properties and potential applications:
The position and number of chlorine atoms significantly influence the physical properties and biological activities of these compounds. For instance, research has demonstrated that 5-chloro isatin is more effective in reducing nitric oxide release compared to 4-chloro isatin, despite sharing similar lipophilicity characteristics .
Research Applications
4,7-Dichloroisatin and related chlorinated isatin derivatives have demonstrated significant utility across multiple research domains:
Pharmaceutical Development
Chlorinated isatin compounds serve as key intermediates in the synthesis of various pharmaceuticals :
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Anti-cancer agents
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Anti-inflammatory drugs
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Antibacterial compounds
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Central nervous system active molecules
The unique chlorinated structure of 4,7-Dichloroisatin offers advantages over similar compounds, providing enhanced reactivity and selectivity in chemical reactions .
Biological Research
These compounds have proven valuable in biological investigations :
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Studies on cell signaling pathways
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Investigation of disease mechanisms
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Development of potential therapeutic targets
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Synthesis of receptor-binding molecules
Organic Synthesis Applications
4,7-Dichloroisatin functions as a versatile building block in organic chemistry :
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Facilitates the creation of complex heterocyclic molecules
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Serves as an intermediate in multi-step synthetic pathways
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Used in the development of new materials and compounds
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Enables selective functionalization in various positions
Recent Research Findings
Recent studies have highlighted significant bioactivities of chlorinated isatin derivatives, suggesting potential applications for 4,7-Dichloroisatin:
Antioxidant Activity
A 2025 study published in the Iraqi Journal of Science investigated novel spiro azetidine and thioazetidine scaffolds incorporating 7-chloroisatin :
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The derivatives demonstrated noteworthy to excellent antioxidant activity
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Compounds were characterized using FTIR, HNMR, and 13CNMR techniques
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Molecular docking studies with VEGFR-2 and ALR2 proteins showed good docking scores
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In vitro assessments used total antioxidant capacity and DPPH scavenging activity methods
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In vivo studies in rats demonstrated significant antioxidant potential
These findings suggest that structural modifications of chlorinated isatin compounds can lead to promising antioxidant agents, with potential therapeutic applications.
Anti-Neuroinflammatory Properties
A 2023 study evaluated the anti-neuroinflammatory activity of various isatin derivatives :
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Chlorinated isatin compounds showed significant reduction in nitric oxide release in microglia cells
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The position of chlorination influenced bioactivity, with 5-chloro substitution being more effective than 4-chloro
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Cell viability studies demonstrated that some chlorinated derivatives maintained high cell viability while still exhibiting anti-neuroinflammatory effects
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The findings suggest potential applications in developing neuroprotective agents
These research outcomes highlight the structure-activity relationships of chlorinated isatin derivatives and their potential in treating neuroinflammatory conditions.
Future Research Directions
Based on current findings, several promising research directions for 4,7-Dichloroisatin emerge:
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Development of novel 4,7-Dichloroisatin derivatives with enhanced biological activities
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Investigation of synergistic effects with other bioactive compounds
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Structure-activity relationship studies to optimize pharmacological properties
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Exploration of applications in fluorescent probes for biological imaging
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Assessment of potential environmental applications, such as pollutant degradation
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